molecular formula C23H20ClN5O2S B6492054 N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 886925-64-0

N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B6492054
CAS No.: 886925-64-0
M. Wt: 466.0 g/mol
InChI Key: NXHRDRILNXIZIE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group and at the 4- and 5-positions with 1H-pyrrol-1-yl and 4-chlorophenylmethyl groups, respectively. The 3-acetylphenyl moiety on the acetamide introduces a ketone functionality, which may influence solubility and binding interactions. While direct synthesis data for this compound are absent in the provided evidence, analogous triazole-acetamide derivatives are typically synthesized via 1,3-dipolar cycloaddition or alkylation reactions .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2S/c1-16(30)18-5-4-6-20(14-18)25-22(31)15-32-23-27-26-21(29(23)28-11-2-3-12-28)13-17-7-9-19(24)10-8-17/h2-12,14H,13,15H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHRDRILNXIZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Acetamide Derivatives

Compound Name (Source) Triazole Substituents (Position 4/5) Acetamide Substituent Key Functional Groups
Target Compound 4-(1H-pyrrol-1-yl), 5-[(4-chlorophenyl)methyl] N-(3-acetylphenyl) Pyrrole, 4-chlorobenzyl, acetylphenyl
Compound 6m () 4-[(naphthalen-1-yloxy)methyl] N-(4-chlorophenyl) Naphthyloxy, chlorophenyl
Compound 7a () 4-[(naphthalen-2-yloxy)methyl] N-phenyl Naphthyloxy, phenyl
N-(3-chlorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)... () 4-(4-methylphenyl), 5-(4-pyridinyl) N-(3-chlorophenyl) Methylphenyl, pyridine, chlorophenyl
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () 4-amino, 5-(furan-2-yl) N-aryl Furan, amino

Key Observations :

  • The target compound is unique in combining pyrrole and 4-chlorophenylmethyl groups on the triazole core, whereas analogues feature naphthyloxy (), pyridinyl (), or furan () substituents.
  • The 3-acetylphenyl group on the acetamide distinguishes it from compounds with simpler aryl groups (e.g., 4-chlorophenyl in ) .

Key Observations :

  • The target compound’s synthesis may parallel ’s 1,3-dipolar cycloaddition, but alkylation () is also feasible for sulfanyl-linked derivatives .
  • Yields and purity depend on substituent steric effects; bulkier groups (e.g., naphthyloxy in ) may reduce reaction efficiency .

Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data and Physical Properties

Compound (Source) IR Peaks (cm⁻¹) HRMS ([M+H]⁺) Melting Point/Other Data
Compound 6m () 3291 (–NH), 1678 (C=O), 785 (–C–Cl) 393.1112 (obs.) Not reported
Target Compound Expected: ~1670 (C=O), ~1250 (C–N) Unreported in evidence Requires experimental analysis
Compound in Not reported Not reported Anti-exudative activity: 67% inhibition

Key Observations :

  • The target compound’s C=O stretch (~1670 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) would align with acetamide and triazole moieties, as seen in .
  • Biological activity data are scarce; only reports anti-exudative effects for a furan-containing analogue .

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